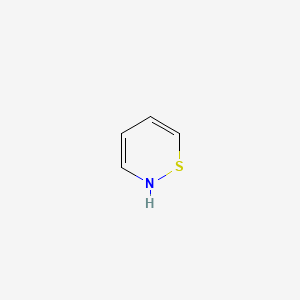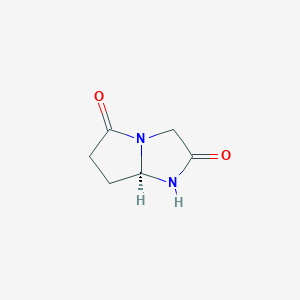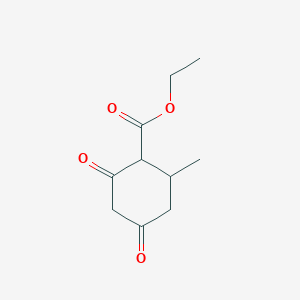
ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.221 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring with two keto groups and an ester functional group. It is often used in organic synthesis and research due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide, followed by cyclization and heating . Another method involves the condensation of ethyl acetoacetate with formaldehyde and piperidine, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The processes often involve standard organic synthesis techniques, including esterification, cyclization, and purification steps.
化学反応の分析
Types of Reactions
Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various esters or amides.
科学的研究の応用
Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate involves its reactivity with various nucleophiles and electrophiles. The keto groups and ester functional group make it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic addition, substitution, and cyclization reactions, leading to the formation of diverse products.
類似化合物との比較
Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate can be compared with similar compounds such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester): This compound has a similar cyclohexane ring structure but with a different arrangement of functional groups.
The uniqueness of this compound lies in its specific functional groups and reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
ethyl 2-methyl-4,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h6,9H,3-5H2,1-2H3 |
InChIキー |
TZJGKEPNZDAOES-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(CC(=O)CC1=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
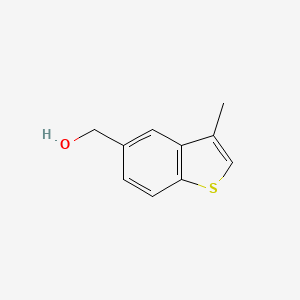
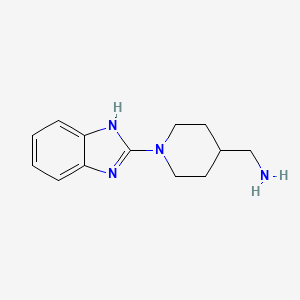
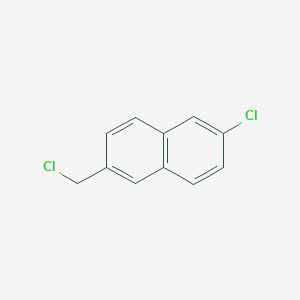

![5,5-Difluoro-4-[(methoxycarbonyl)amino]pentanoic acid](/img/structure/B8601737.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysen-9-ol](/img/structure/B8601739.png)

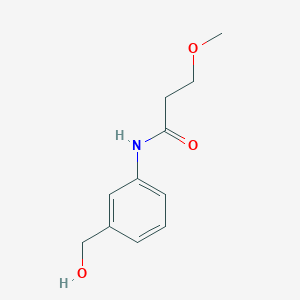
![4-[4-(5-methyl-1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzaldehyde](/img/structure/B8601772.png)



